molecular formula C21H16BrNO3 B11560467 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate

Cat. No.: B11560467
M. Wt: 410.3 g/mol
InChI Key: NEMUNBOLRQNSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate is an organic compound with a complex structure that includes a bromophenyl group, an imino group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves the reaction of 4-bromobenzaldehyde with 4-aminophenyl 4-methoxybenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles, such as hydroxide ions or amines, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
  • (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Uniqueness

4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H16BrNO3/c1-25-19-12-4-16(5-13-19)21(24)26-20-10-2-15(3-11-20)14-23-18-8-6-17(22)7-9-18/h2-14H,1H3

InChI Key

NEMUNBOLRQNSQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.